1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound that features a unique combination of phenyl, thiophene, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have shown anticancer activity against various human cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the growth of certain cancer cells .
Biochemical Pathways
Similar compounds have shown to exhibit anti-inflammatory and antioxidant activities .
Pharmacokinetics
Similar compounds have been found to present good passive oral absorption .
Result of Action
Similar compounds have shown to inhibit the growth of certain cancer cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type of cancer cells they target .
Preparation Methods
The synthesis of 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the synthesis of a pyridine-thiophene intermediate through a condensation reaction between thiophene-3-carboxaldehyde and 4-bromopyridine under basic conditions.
Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate in the presence of a suitable catalyst to form the final urea derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.
Scientific Research Applications
1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is often studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds such as:
1-Phenyl-3-(pyridin-4-yl)urea: Lacks the thiophene moiety, which may result in different biological activities and chemical properties.
1-Phenyl-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.
1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)ethyl)urea: Features an ethyl linker instead of a methyl linker, which may affect its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(20-15-4-2-1-3-5-15)19-11-13-6-8-18-16(10-13)14-7-9-22-12-14/h1-10,12H,11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCMYOTZUSYBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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